6-Methyl-3-octyne
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Overview
Description
6-Methyl-3-octyne is an organic compound with the molecular formula C9H16 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms in the chain, with a methyl group attached to the sixth carbon. It is a colorless liquid with a boiling point of approximately 145.4°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methyl-3-octyne can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide precursor using a strong base such as sodium amide in ammonia (NaNH2/NH3) . Another method involves the alkylation of acetylide anions with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient removal of by-products and to maximize the production of the desired alkyne.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-octyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds such as ketones and aldehydes.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles like sodium amide (NaNH2) are used under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
Scientific Research Applications
6-Methyl-3-octyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-octyne involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The triple bond in the compound is highly reactive, making it a versatile intermediate in various chemical transformations .
Comparison with Similar Compounds
3-Octyne: Similar structure but lacks the methyl group at the sixth carbon.
4,4-Dimethyl-2-pentyne: Contains two methyl groups at the fourth carbon and a triple bond at the second carbon.
3-Methyl-1-hexyne: Has a methyl group at the third carbon and a triple bond at the first carbon.
Uniqueness: 6-Methyl-3-octyne is unique due to its specific placement of the methyl group and the triple bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Properties
Molecular Formula |
C9H16 |
---|---|
Molecular Weight |
124.22 g/mol |
IUPAC Name |
6-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h9H,4-5,8H2,1-3H3 |
InChI Key |
LDZYCPWLKDNBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC(C)CC |
Origin of Product |
United States |
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